molecular formula C10H15NO B2397391 2-methoxy-N-propylaniline CAS No. 139944-56-2

2-methoxy-N-propylaniline

Cat. No.: B2397391
CAS No.: 139944-56-2
M. Wt: 165.236
InChI Key: KOVTYTLFAROKNZ-UHFFFAOYSA-N
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Description

Research Significance and Context in Organic Chemistry

The significance of 2-methoxy-N-propylaniline in organic chemistry stems primarily from its role as a versatile intermediate. It serves as a building block in the synthesis of more complex molecules, including dyes, pigments, polymers, and other industrial chemicals. The presence of the methoxy (B1213986) group activates the benzene (B151609) ring, directing electrophilic aromatic substitution reactions, while the secondary amine functionality allows for a variety of chemical transformations. Its unique combination of functional groups makes it a subject of interest for developing new synthetic methodologies and exploring structure-activity relationships in various chemical contexts.

Historical Development of N-Alkylated Aniline (B41778) Chemistry

The study of N-alkylated anilines is a foundational aspect of organic chemistry. Aniline, the simplest aromatic amine, has been a cornerstone of the chemical industry, particularly in the production of dyes, since the 19th century. wikipedia.org The N-alkylation of amines, a reaction that involves adding an alkyl group to the nitrogen atom, is a fundamental process for creating higher substituted amines. wikipedia.org

Historically, N-alkylation was often achieved using alkyl halides, a method that can be effective but is often unselective and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org Over the decades, research has focused on developing more controlled and efficient N-alkylation methods. A significant advancement has been the use of alcohols as alkylating agents in a process known as hydroamination or borrowing hydrogen. rsc.orgmagtech.com.cnacs.org This approach is considered a greener and more sustainable alternative as it utilizes readily available alcohols and produces water as the main byproduct. rsc.orgmagtech.com.cn The development of sophisticated catalysts, including those based on non-noble metals, has been crucial in advancing these sustainable synthetic routes for N-alkylated anilines and other amines. magtech.com.cn

Current Research Landscape and Key Areas of Investigation

The current research involving this compound and structurally related compounds is focused on several key areas. A primary area of investigation is its application as an intermediate in the synthesis of pharmaceuticals and biologically active molecules. chembk.com Researchers are exploring its potential in developing compounds with antimicrobial and anti-inflammatory properties.

Another significant research thrust is the optimization of its synthesis. Modern synthetic chemistry aims for processes that are not only high-yielding but also cost-effective and environmentally benign. For N-alkylated anilines like this compound, this involves the development of novel catalytic systems. Methods such as catalytic reductive alkylation, which reacts an aniline derivative with an aldehyde or ketone in the presence of a catalyst and hydrogen, are being refined. google.com For instance, the reaction of 2-methoxyaniline with propionaldehyde (B47417) using a platinum-on-carbon (Pt/C) catalyst is an industrial method for its preparation. Research continues to explore different catalysts, such as those based on palladium, and reaction conditions to improve efficiency and selectivity.

Physicochemical and Spectroscopic Data

Below are tables detailing the known physicochemical properties and a summary of synthetic methods for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 139944-56-2 bldpharm.combldpharm.comambeed.com
Molecular Formula C₁₀H₁₅NO ambeed.com
Molecular Weight 165.23 g/mol ambeed.com
Appearance Colorless to light yellow crystalline solid. chembk.com
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; slightly soluble in water. chembk.com

Table 2: Summary of Synthesis Methods for N-Alkylated Anilines

Synthesis MethodPrecursorsReagents & ConditionsScale
Catalytic Reductive Alkylation 2-methoxyaniline, PropionaldehydePt/C catalyst, H₂ pressure (4.8–5.0 bar), H₂SO₄ cocatalyst, 40–50°C. google.comIndustrial
Amide Formation and Reduction Amide precursorLiAlH₄, Reflux. Laboratory
Pd-Catalyzed Coupling Aryl halide, PropylaminePd-PEPPSI catalyst, Cs₂CO₃, 110°C. Developmental
Alkylation with Alkyl Halides AnilinePropyl bromide, Base (e.g., K₂CO₃), Reflux. smolecule.comLaboratory

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVTYTLFAROKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Understanding

Strategic Considerations in 2-Methoxy-N-propylaniline Synthesis

Regioselectivity and Diastereoselectivity Control

The synthesis of this compound requires precise control over the reaction's regioselectivity to ensure the desired constitutional isomer is formed. Diastereoselectivity, however, is not a primary consideration in the direct synthesis of this specific molecule as it is achiral and does not possess stereocenters.

Regioselectivity

The primary challenge in the synthesis of this compound is achieving selective N-alkylation over other potential reactions. The starting material, 2-methoxyaniline (o-anisidine), has multiple reactive sites: the nitrogen atom of the amino group, and the carbon atoms of the aromatic ring.

N-Alkylation vs. C-Alkylation: The nitrogen atom is the most nucleophilic site, making N-alkylation the predominant reaction pathway. However, under certain conditions, such as Friedel-Crafts alkylation, C-alkylation can occur on the electron-rich aromatic ring. The methoxy (B1213986) group is an ortho-, para-directing activator, which could potentially lead to alkylation at the C4 and C6 positions. Synthetic methods are therefore chosen to favor nucleophilic substitution at the nitrogen.

Mono- vs. Di-alkylation: A significant selectivity challenge is preventing overalkylation. After the initial N-propylation to form the desired secondary amine, the product, this compound, can be further alkylated to form the tertiary amine, 2-methoxy-N,N-dipropylaniline. Controlling stoichiometry, using specific catalysts, and optimizing reaction conditions are critical to maximize the yield of the desired mono-alkylated product. Self-limiting alkylation methods, where the mono-alkylated product is significantly less reactive than the starting amine, represent an advanced strategy to avoid overalkylation. acs.org

The choice of alkylating agent and catalyst system is paramount for ensuring high regioselectivity. For instance, using propyl halides with a suitable base typically favors N-alkylation, while catalytic approaches are designed to selectively activate the N-H bond. rsc.org

Principles of Atom Economy and Green Chemistry in Synthesis

Modern synthetic chemistry emphasizes the importance of sustainability, guided by the principles of green chemistry and atom economy. The goal is to design processes that maximize the incorporation of reactant atoms into the final product, minimize waste, and use less hazardous substances. scranton.edu

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

Traditional Synthesis (e.g., Williamson Ether Synthesis Analogue): The reaction of 2-methoxyaniline with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate is a classic method.

CH₃OC₆H₄NH₂ + CH₃CH₂CH₂Br + K₂CO₃ → CH₃OC₆H₄NH(CH₂CH₂CH₃) + KHCO₃ + KBr

This method suffers from poor atom economy as it generates stoichiometric amounts of inorganic salt byproducts.

Green Synthesis (e.g., Borrowing Hydrogen Catalysis): A greener alternative is the direct N-alkylation of 2-methoxyaniline with 1-propanol. nih.gov This reaction, often catalyzed by ruthenium or iridium complexes, proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde (propanal) in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final product.

CH₃OC₆H₄NH₂ + CH₃CH₂CH₂OH → CH₃OC₆H₄NH(CH₂CH₂CH₃) + H₂O

This approach exhibits excellent atom economy, as the only byproduct is water. nih.gov Photocatalytic methods using semiconductor particles or palladium-loaded titanium dioxide also enable the use of alcohols as alkylating agents, aligning with green chemistry principles. acs.orgacs.org

The following table compares the theoretical atom economy of these two synthetic routes.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Traditional (with Propyl Bromide & K₂CO₃) 2-methoxyaniline, 1-bromopropane, Potassium CarbonateThis compoundKHCO₃, KBr42.5%
Green (Borrowing Hydrogen with Propanol) 2-methoxyaniline, 1-propanolThis compoundH₂O90.1%

To generate this table, the molecular weights of all reactants and products were used in the atom economy calculation.

Other green approaches include using microwave irradiation in water to promote the reaction without a catalyst or employing recyclable catalysts like palladium on charcoal. rsc.orgorganic-chemistry.org

Process Intensification and Scalability Considerations for Industrial Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. The primary goals are to enhance safety, improve efficiency, reduce cost, and maintain product quality at a large scale.

Process Intensification and Flow Chemistry

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of N-alkylanilines. nih.gov In a flow system, reactants are continuously pumped through a reactor where they mix and react. europa.eu This technology offers several advantages for process intensification:

Enhanced Safety: Flow reactors contain only a small volume of reactants at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. europa.eu The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, preventing thermal runaways. almacgroup.com

Improved Efficiency and Yield: The rapid mixing and precise control over parameters like temperature, pressure, and residence time often lead to higher conversions, better selectivity, and increased yields compared to batch reactors. nih.gov

Reproducibility and Automation: Continuous processes are easier to automate and control, leading to greater batch-to-batch consistency and higher product quality. In-line analytical tools (Process Analytical Technology, PAT) can be integrated for real-time monitoring and optimization. almacgroup.com

Scalability

Scaling up production in flow chemistry is typically more straightforward than with batch reactors. Instead of building larger, more complex vessels, scalability can be achieved through:

Sizing Up: Increasing the dimensions (e.g., diameter, length) of the reactor tube. almacgroup.com

Numbering Up (or Scaling Out): Operating multiple identical flow reactors in parallel. almacgroup.com

Increasing Time: Simply running the continuous process for a longer duration to produce a larger quantity of the product. almacgroup.com

For the N-alkylation of anilines, industrial processes might also employ solid catalysts, such as zeolites, in packed-bed reactors. google.com These catalysts can offer high selectivity for N-alkylation and are suitable for continuous, gas-phase operations, facilitating easy separation of the product from the catalyst and allowing for catalyst regeneration. google.com

The following table summarizes the key differences between batch and flow processing for the industrial synthesis of this compound.

Parameter Batch Processing Continuous Flow Processing
Scale of Operation Limited by vessel size; scaling up is complex.Easily scalable by numbering up or longer run times. almacgroup.com
Safety Higher risk due to large reactant volumes and potential for thermal runaway.Inherently safer with small reaction volumes and superior heat control. europa.eu
Heat & Mass Transfer Often inefficient and non-uniform.Highly efficient due to large surface-area-to-volume ratio. almacgroup.com
Process Control Difficult to maintain uniform conditions throughout the batch.Precise control over temperature, pressure, and residence time. nih.gov
Reproducibility Potential for batch-to-batch variability.High consistency and reproducibility. uc.pt

Elucidation of Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The existing substituents on the benzene (B151609) ring profoundly influence both the rate of reaction and the position of the incoming electrophile.

Electronic Effects of the Methoxy (B1213986) Substituent on Aromatic Ring Reactivity

The methoxy group is a powerful activating group in EAS reactions. askfilo.comsarthaks.com This is due to the presence of lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through a resonance effect (+R). stackexchange.com This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. askfilo.comsarthaks.com

Similarly, the N-propylamino group is also a strongly activating, ortho-, para-directing group. wikipedia.orgijrar.org The lone pair on the nitrogen atom is readily delocalized into the aromatic ring via resonance, which significantly enhances the stability of the cationic intermediate (the sigma complex) formed during the electrophilic attack at the ortho and para positions. wikipedia.orgijrar.org In the case of 2-methoxy-N-propylaniline, both substituents are electron-donating and activate the ring towards electrophilic attack.

Positional Selectivity in EAS Reactions

In this compound, both the methoxy and the N-propylamino groups are classified as ortho, para-directors. libretexts.orgmasterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Methoxy Group (-OCH₃): Directs to positions 2 and 4 (relative to itself).

N-propylamino Group (-NHC₃H₇): Directs to positions 1 and 4 (relative to itself).

When multiple activating groups are present on a benzene ring, the position of substitution is determined by their combined directing effects. youtube.com For this compound, the directing effects reinforce each other, strongly favoring substitution at position 4 (para to the methoxy group and ortho to the N-propylamino group) and position 6 (ortho to the methoxy group).

Generally, the most powerful activating group dictates the regioselectivity. youtube.com Both amino and alkoxy groups are strong activators, but the amino group is typically a stronger activator than the alkoxy group. libretexts.org However, steric hindrance also plays a crucial role. wikipedia.orgyoutube.com The position between the two existing substituents (position 3) is highly sterically hindered and unlikely to be attacked. Attack at position 6 (ortho to the methoxy group) is also subject to some steric hindrance from the adjacent N-propylamino group. Therefore, substitution is most likely to occur at position 4, which is electronically activated by both groups and relatively sterically accessible.

Predicted Regioselectivity in EAS Reactions of this compound
PositionElectronic ActivationSteric HindrancePredicted Outcome
3Meta to both groupsHigh (between two substituents)Very Unlikely
4Para to -OCH₃, Ortho to -NHC₃H₇LowMajor Product
5Meta to -OCH₃, Meta to -NHC₃H₇LowVery Unlikely
6Ortho to -OCH₃Moderate (adjacent to -NHC₃H₇)Minor Product

Influence of Solvation Environment on EAS Regioselectivity

Furthermore, in acidic media, the nitrogen of the N-propylamino group can be protonated to form an anilinium ion (-NH₂⁺C₃H₇). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. pressbooks.pub Under such conditions, the reaction rate would decrease dramatically, and the directing effect would be controlled solely by the methoxy group, favoring substitution at position 4 (para to -OCH₃). The choice of solvent and reaction acidity is therefore critical in controlling the outcome of electrophilic substitution on this molecule.

Oxidative Transformations of this compound

Anilines, particularly those with electron-donating substituents, are susceptible to oxidation. openaccessjournals.com The oxidation of this compound can lead to complex mixtures of products, including the formation of quinone-like structures.

Formation of Quinone Derivatives

The oxidation of aniline (B41778) and its derivatives can yield benzoquinones. openaccessjournals.comorganicreactions.org In the case of this compound, oxidation is expected to proceed via the formation of a quinone-imine. The initial oxidation would likely occur at the more electron-rich amino group. mdpi.com Subsequent steps, potentially involving hydrolysis, can lead to the formation of a quinone derivative.

Electrochemical methods are often used to study these transformations, where an initial oxidation generates a radical cation. mdpi.com This intermediate can then undergo further reactions. For substituted anilines, oxidation can lead to the formation of ortho- or para-benzoquinones. openaccessjournals.com Given the substitution pattern of this compound, oxidation could potentially lead to a methoxy-substituted quinone-imine. The presence of the methoxy group can influence the stability and subsequent reactivity of these intermediates.

Mechanistic Pathways of Oxidation Reactions

The mechanism of aniline oxidation often involves single-electron transfer (SET) to an oxidizing agent to form a nitrogen-centered radical cation. This radical cation is a key intermediate that can undergo several reaction pathways.

Dimerization: Two radical cations can couple, leading to the formation of dimeric products such as benzidines.

Nucleophilic Attack: The radical cation can be attacked by a nucleophile, such as water.

Further Oxidation: The radical cation can be further oxidized to a dication or a quinone-imine species. mdpi.com

For this compound, a plausible pathway involves an initial one-electron oxidation to form the corresponding radical cation. This can be followed by a second electron transfer and deprotonation to yield a quinone-imine intermediate. mdpi.com This highly reactive intermediate can then undergo hydrolysis under aqueous conditions to form a methoxy-substituted benzoquinone and propylamine. The specific products formed will depend heavily on the oxidizing agent used and the reaction conditions, such as pH and solvent. mdpi.com

Potential Oxidizing Agents and Their Characteristics
Oxidizing AgentTypical ConditionsGeneral Outcome for Anilines
Chromic Acid (H₂CrO₄)Aqueous AcidStrong oxidation, often leads to polymerization or p-benzoquinone. youtube.com
Potassium Permanganate (KMnO₄)Neutral or Alkaline, ColdStrong oxidation, can be difficult to control. khanacademy.org
Anodic OxidationElectrochemical CellControlled oxidation to radical cations and quinone-imines. researchgate.netresearchgate.net
Swern Oxidation ReagentsLow Temperature, AnhydrousTypically used for alcohols, but related reagents can oxidize amines. organic-chemistry.org

Reductive Processes Involving this compound Precursors

The primary precursor to this compound is 2-methoxyaniline (o-anisidine), which is itself synthesized through the reduction of a nitro aromatic compound.

The synthesis of 2-methoxyaniline is most commonly achieved through the reduction of its nitro precursor, 2-nitroanisole (B33030) (1-methoxy-2-nitrobenzene). favv-afsca.be This transformation is a cornerstone reaction in the production of fine chemicals and involves the conversion of the nitro group (-NO₂) to a primary amino group (-NH₂). favv-afsca.be A variety of reductive methods are employed, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used industrial method where 2-nitroanisole is treated with hydrogen gas in the presence of a metal catalyst. favv-afsca.be The reaction proceeds through the formation of intermediate species such as phenylhydroxylamines. elsevierpure.com The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.

Chemical Reduction: Various chemical reducing agents can also effect this transformation. These methods are often employed in laboratory settings and can offer good selectivity in the presence of other functional groups.

The table below summarizes common methods for the reduction of 2-nitroanisole.

Table 1: Summary of Reduction Methods for 2-Nitroanisole
MethodReagents & ConditionsKey Features
Catalytic HydrogenationH₂, Platinum-on-carbon (Pt/C) or Palladium-on-carbon (Pd/C) catalyst. elsevierpure.comgoogle.com Reaction is typically run in a solvent like methanol (B129727) under pressure. google.comCommon industrial method, efficient, catalyst can be recycled. Intermediates like phenylhydroxylamines are formed. elsevierpure.com
Metal-Acid ReductionMetals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl).Classic laboratory method, cost-effective, but produces significant metal salt waste.

N-Substituted Functionalization Reactions of the Amine Moiety

The primary amine of 2-methoxyaniline serves as a nucleophilic handle for the introduction of various substituents, leading to the formation of this compound and other derivatives.

The secondary amine of this compound can undergo acylation, a reaction that converts an amine into an amide. wikipedia.org This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in a process known as nucleophilic acyl substitution. wikipedia.orgpearson.com For instance, reacting this compound with benzoyl chloride would yield N-(2-methoxyphenyl)-N-propylbenzamide. tandfonline.com This transformation is significant as it changes the chemical properties of the nitrogen atom, making it non-basic and introducing a new functional group. The reaction mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com

The synthesis of this compound from 2-methoxyaniline is a prime example of secondary alkylation. This selective mono-alkylation is crucial and can be challenging as the product, a secondary amine, can react further to form a tertiary amine. wikipedia.org To control this, specific methods like reductive amination are often preferred over direct alkylation with alkyl halides. masterorganicchemistry.com

Reductive Amination: This is a highly effective one-pot method for N-alkylation. frontiersin.org It involves the reaction of 2-methoxyaniline with propionaldehyde (B47417) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. libretexts.org The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is advantageous as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com An industrial preparation uses a platinum-on-carbon (Pt/C) catalyst for this process.

Nucleophilic Substitution: This method involves the direct reaction of 2-methoxyaniline with a propyl halide, such as propyl bromide or iodide. The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile. A base is often required to neutralize the hydrogen halide formed, but careful control of stoichiometry is needed to minimize the formation of the dialkylated tertiary amine byproduct. wikipedia.org

Further derivatization is possible. The secondary amine of this compound can be alkylated again to form a tertiary amine. For example, reaction with methyl iodide could yield 2-methoxy-N-methyl-N-propylaniline.

Table 2: Synthetic Routes to this compound
MethodPrecursorsReagents & ConditionsReaction Type
Catalytic Reductive Alkylation2-Methoxyaniline, PropionaldehydePt/C catalyst, H₂ pressure. Reductive Amination
Nucleophilic Substitution2-Methoxyaniline, Propyl halide (e.g., propyl bromide)Polar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃). Sₙ2 Alkylation

General Mechanistic Investigations of this compound Reactions

The key reactions involving this compound and its precursors are governed by well-understood organic chemistry mechanisms.

Nitro Group Reduction: The catalytic hydrogenation of 2-nitroanisole on a metal surface (like Pt or Pd) involves the adsorption of both the nitroaromatic compound and hydrogen. The reaction proceeds stepwise, with the nitro group being sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine is formed. elsevierpure.com The exact mechanism can be complex and depends on the catalyst and conditions.

Reductive Amination: The mechanism for the formation of this compound via reductive amination involves two distinct stages. libretexts.orgpearson.com

Imine Formation: The nucleophilic primary amine (2-methoxyaniline) attacks the electrophilic carbonyl carbon of propionaldehyde. This is followed by a dehydration step, typically under mildly acidic conditions, to form a C=N double bond, yielding an N-propylidene-2-methoxyaniline intermediate (an imine). libretexts.org

Reduction: The imine intermediate is then reduced to the secondary amine. This can be achieved by the addition of a hydride from a reducing agent (like NaBH₃CN) to the carbon of the C=N bond or by catalytic hydrogenation. masterorganicchemistry.comlibretexts.org This step is what completes the formation of the N-propyl group attached to the aniline nitrogen.

N-Acylation: The acylation of the secondary amine of this compound is a classic nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acylating agent (e.g., acid chloride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride ion) to form the stable amide product. youtube.com

Table of Compounds

Table 3: List of Chemical Compounds
Compound NameSynonym(s)Chemical Formula
This compoundN-Propyl-o-anisidineC₁₀H₁₅NO
2-Methoxyanilineo-AnisidineC₇H₉NO
2-Nitroanisole1-Methoxy-2-nitrobenzeneC₇H₇NO₃
PropionaldehydePropanalC₃H₆O
N-(2-methoxyphenyl)-N-propylbenzamide-C₁₇H₁₉NO₂
Benzoyl chloride-C₇H₅ClO
2-methoxy-N-methyl-N-propylaniline-C₁₁H₁₇NO

Advanced Spectroscopic Characterization and Molecular Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the structure.

In ¹H NMR spectroscopy of 2-methoxy-N-propylaniline, distinct signals corresponding to each unique proton environment are observed. The methoxy (B1213986) group (OCH₃) typically appears as a sharp singlet at approximately δ 3.8 ppm. The signals for the N-propyl group are characteristic: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the nitrogen atom. The aromatic protons resonate in the downfield region, typically between δ 6.5 and 7.5 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy and N-propylamino substituents. The N-H proton usually appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Ar-H)~ 6.5 - 7.5Multiplet
Methoxy (O-CH₃)~ 3.8Singlet
Amine (N-H)VariableBroad Singlet
Propyl (N-CH₂-CH₂-CH₃)~ 3.1 - 3.3Triplet
Propyl (-CH₂-CH₂-CH₃)~ 1.6 - 1.8Sextet / Multiplet
Propyl (-CH₂-CH₃)~ 0.9 - 1.1Triplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbon of the methoxy group typically resonates around δ 55 ppm. The carbons of the N-propyl group appear in the aliphatic region, with the carbon bonded to the nitrogen (N-CH₂) showing a chemical shift in the range of δ 40–50 ppm. The other two propyl carbons will appear further upfield. The six aromatic carbons will have signals in the δ 110-150 ppm region, with the carbons directly attached to the oxygen and nitrogen atoms being the most deshielded.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic (C-O)~ 147 - 150
Aromatic (C-N)~ 138 - 141
Aromatic (Ar-C)~ 110 - 122
Methoxy (O-CH₃)~ 55
Propyl (N-CH₂)~ 45 - 50
Propyl (-CH₂-)~ 22 - 25
Propyl (-CH₃)~ 11 - 13

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced 2D NMR experiments are employed.

HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This powerful experiment combines an HSQC, which correlates protons to their directly attached carbons, with a TOCSY step, which reveals correlations between all protons within a coupled spin system. For this compound, this technique would clearly delineate the N-propyl spin system. A cross-peak corresponding to the N-CH₂ protons at their ¹H and ¹³C chemical shifts would show further correlations along the proton axis to the central CH₂ and terminal CH₃ protons of the propyl group, confirming the integrity of the entire alkyl chain in a single experiment. This method is particularly effective at resolving overlapping signals that might be ambiguous in a standard 1D ¹H NMR spectrum.

LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): While standard HMBC experiments are vital for showing 2- and 3-bond correlations, the LR-HSQMBC pulse sequence is specifically designed to detect very weak, long-range couplings over four, five, or even six bonds. This technique is a high-sensitivity method that can provide structural information similar to a 1,n-ADEQUATE experiment but in a much shorter time and with greater sensitivity. For this compound, an LR-HSQMBC experiment could provide definitive evidence for the substitution pattern. For instance, it could reveal a crucial ⁴JCH correlation between the methoxy protons (O-CH₃) and the C3 carbon of the aromatic ring, or a ⁴JCH correlation from the N-H proton to the C2 carbon, confirming the ortho-relationship of the substituents. Such ultra-long-range correlations are often not visible in standard HMBC spectra.

Vibrational Spectroscopy for Functional Group Identification (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands. A notable peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. The aromatic C=C stretching vibrations appear in the 1500–1600 cm⁻¹ region. Aliphatic C-H stretching from the propyl and methoxy groups is observed between 2850 and 3000 cm⁻¹. A strong band for the C-O stretching of the aryl-alkyl ether (methoxy group) is typically found around 1250 cm⁻¹.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~ 3400N-H StretchSecondary Amine
~ 3000 - 3100C-H StretchAromatic
~ 2850 - 3000C-H StretchAliphatic (Propyl, Methoxy)
~ 1500 - 1600C=C StretchAromatic Ring
~ 1250C-O StretchAryl-Alkyl Ether (Methoxy)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₅NO), the molecular weight is 165.24 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 165.

The fragmentation pattern is highly informative for structural elucidation. A characteristic fragmentation pathway for N-alkylanilines is α-cleavage, which involves the cleavage of the bond beta to the nitrogen atom. In this case, the C-C bond between the first and second carbons of the propyl group would break, leading to the loss of an ethyl radical (•CH₂CH₃, mass 29). This results in the formation of a highly stable, resonance-delocalized iminium cation at m/z = 136, which is often the base peak in the spectrum.

[C₁₀H₁₅NO]⁺• (m/z 165) → [C₈H₁₀NO]⁺ (m/z 136) + •C₂H₅

Further fragmentation could involve the loss of the entire propyl group or cleavage of the methoxy group.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not widely published, an analysis would reveal key structural details. The data would confirm the atomic connectivity and provide the geometry of the benzene (B151609) ring and the conformation of the N-propyl and methoxy substituents relative to the ring. For instance, in the related molecule 4-methoxy-N-phenylaniline, the two benzene rings are oriented at a dihedral angle of 59.9°. An XRD study of this compound would similarly determine the planarity of the molecule and the dihedral angle between the plane of the aromatic ring and the C-N-C plane of the propylamino group. Furthermore, the analysis would elucidate the crystal packing and identify any significant intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the solid-state architecture.

Comprehensive Spectroscopic Data Integration for Structural Elucidation

The unambiguous structural confirmation of this compound is achieved through the synergistic integration of data from multiple spectroscopic techniques. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework, and together, they offer a complete characterization of the compound's atomic connectivity and functional groups. jchps.comintertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. thermofisher.com For this compound, the spectra reveal distinct signals corresponding to the aromatic, methoxy, and N-propyl moieties of the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key resonances for this compound are detailed below. The signals from the propyl group are particularly diagnostic, typically showing a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and another triplet for the methylene group directly attached to the nitrogen atom. rsc.org The single, sharp peak for the methoxy group protons and the complex multiplet pattern for the aromatic protons confirm the substituted aniline (B41778) structure. niscpr.res.in

Interactive Data Table: Representative ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 6.6 - 7.2 Multiplet -
NH ~3.9 Broad Singlet -
OCH₃ ~3.8 Singlet -
N-CH₂ ~3.1 Triplet ~7.1
N-CH₂-CH₂ ~1.6 Sextet ~7.3

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum for N-propylaniline shows characteristic peaks for the propyl group at approximately δ 45.8 (N-CH₂), 22.8 (N-CH₂-CH₂), and 11.8 (CH₃) ppm. rsc.org The aromatic carbons resonate in the typical downfield region of δ 110-150 ppm, with the carbon attached to the methoxy group showing a characteristic shift.

Interactive Data Table: Representative ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
Aromatic C-O ~148
Aromatic C-N ~147
Aromatic C-H 110 - 129
OCH₃ ~55
N-CH₂ ~46
N-CH₂-CH₂ ~23

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. thermofisher.com The spectrum of this compound displays characteristic absorption bands that confirm the presence of the secondary amine, the aromatic ring, and the methoxy ether linkage.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1500 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium

The presence of a distinct peak in the 3350-3450 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. researchgate.net Strong absorptions corresponding to C-H stretching of the propyl group are also evident, alongside the characteristic aromatic C=C stretching bands. A strong band in the region of 1230-1270 cm⁻¹ confirms the aryl ether C-O stretch of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. intertek.com For this compound (molar mass 165.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 165. Subsequent fragmentation would likely involve the loss of the propyl group or cleavage of the methoxy group, leading to characteristic fragment ions that help piece together the molecular structure.

By integrating the data from NMR, FT-IR, and MS, a detailed and confirmed structural model of this compound is established. Each technique provides complementary information that, when combined, leaves little ambiguity as to the identity and structure of the compound. jchps.com

Computational and Theoretical Chemistry Investigations of 2 Methoxy N Propylaniline

Electronic Structure and Reactivity Profiling via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. mdpi.comstackexchange.comarxiv.org This process iteratively adjusts atomic coordinates to minimize the forces on each atom until a stable equilibrium geometry is reached. stackexchange.com

For 2-methoxy-N-propylaniline, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set, like 6-31G*, which provides a good description of electron distribution for organic molecules. nih.govcnr.it The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. The total electronic energy calculated for this optimized geometry represents the stability of the molecule in the gas phase.

Table 1: Predicted Geometrical Parameters for Optimized this compound (DFT/B3LYP/6-31G)*

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C(ar)-O 1.365
O-C(methyl) 1.428
C(ar)-N 1.395
N-C(propyl) 1.460
**Bond Angles (°) **
C(ar)-O-C(methyl) 118.5
C(ar)-N-C(propyl) 121.0
O-C(ar)-C(ar) 120.5
Dihedral Angles (°)
C(ar)-C(ar)-O-C(methyl) ~0 / ~180 (near planar)

Note: Data are representative values based on DFT calculations of similar aniline (B41778) derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comajchem-a.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In this compound, the electron-donating methoxy (B1213986) group and the nitrogen lone pair are expected to raise the energy of the HOMO, localizing it primarily on the aniline ring and the nitrogen atom. The LUMO is typically distributed across the aromatic ring's antibonding π-system.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Parameter Predicted Energy (eV)
HOMO Energy -5.25
LUMO Energy 0.85

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green and yellow regions represent intermediate or near-neutral potential.

For this compound, the MEP surface would show a strongly negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. The area around the nitrogen atom would also be electron-rich. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would display a gradient of potential, influenced by the electron-donating methoxy and amino groups.

Table 3: Predicted Electrostatic Potential at Key Atomic Sites

Atomic Site Region Predicted Potential (kcal/mol) Implied Reactivity
Oxygen (Methoxy) Lone Pairs -35.5 Electrophilic Attack / H-bond Acceptor
Nitrogen (Amine) Lone Pair Region -28.0 Electrophilic Attack / H-bond Acceptor

Note: Values are representative and serve to illustrate the relative charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and interactions with the surrounding environment, such as a solvent. nih.govplos.org

For this compound, MD simulations can map its conformational landscape by tracking rotations around single bonds, particularly the C(ar)-N bond and the bonds within the N-propyl group. This reveals the most populated conformations and the energy barriers between them. Furthermore, by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD can be used to study solvation effects. rsc.orgrsc.org Analysis of the simulation trajectory can reveal the structure of the solvent shell around the solute and identify specific interactions like hydrogen bonds between the molecule and the solvent.

Theoretical Prediction of Molecular Interactions and Ligand-Binding Modes

Understanding how a molecule like this compound interacts with biological targets, such as proteins, is crucial in fields like medicinal chemistry. Computational techniques like molecular docking and binding free energy calculations are used to predict these interactions. nih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's binding site to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov For this compound, key interactions would likely include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the methoxy oxygen can act as an acceptor.

Hydrophobic Interactions: The phenyl ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-Stacking: The aromatic ring can participate in π-π stacking or cation-π interactions with corresponding protein residues.

Following docking, more rigorous methods like MD simulations can be used to refine the binding pose and calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

Mechanistic Studies through Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating chemical reaction mechanisms. arxiv.orgethz.ch By modeling the reaction pathway, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. arxiv.orgarxiv.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a common reaction is electrophilic aromatic substitution, where the electron-rich aromatic ring is attacked by an electrophile. Computational modeling can be used to explore the mechanism of such a reaction (e.g., nitration or halogenation). Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are employed to locate the precise geometry of the transition state. arxiv.org By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, offering deep insights into the reaction's feasibility and kinetics. nih.gov

Table 4: Illustrative Energy Profile for Electrophilic Nitration of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + NO₂⁺) 0.0
Transition State +15.2
Product (Nitro-2-methoxy-N-propylaniline) -5.8

| Calculated Activation Energy | +15.2 |

Note: This data is hypothetical and serves to illustrate the output of a reaction pathway calculation.

Quantitative Structure-Reactivity Relationship (QSRR) Derivation

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that seek to elucidate the relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. wikipedia.orglongdom.org For this compound, a QSRR model can be developed to predict its reactivity in various chemical transformations by correlating its molecular descriptors with experimentally determined or computationally calculated reactivity parameters. The development of such a model follows a systematic workflow that includes dataset selection, descriptor calculation, model building, and validation.

Methodology for QSRR Model Development

The derivation of a robust QSRR model for this compound and its analogs involves several key steps:

Dataset Curation : A dataset of aniline derivatives with known reactivity data is compiled. This dataset should ideally include this compound and a series of structurally related compounds with variations in substituents on the aromatic ring and the N-alkyl chain.

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Constitutional Descriptors : Molecular weight, number of atoms, etc.

Topological Descriptors : Describing the connectivity of atoms.

Geometrical Descriptors : Related to the 3D structure of the molecule.

Quantum Chemical Descriptors : Such as HOMO-LUMO energies, dipole moment, and atomic charges, often calculated using methods like Density Functional Theory (DFT). nih.gov

Feature Selection : From the large pool of calculated descriptors, a smaller, more relevant subset is selected to avoid overfitting the model. Techniques like genetic algorithms or stepwise regression are often employed for this purpose. nih.gov

Model Construction : A mathematical relationship between the selected descriptors and the reactivity of interest is established using statistical methods. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used for this purpose. nih.govajgreenchem.comfiveable.me

Model Validation : The predictive power of the developed QSRR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

Illustrative QSRR Derivation for Electrophilic Aromatic Substitution

To illustrate the process, a hypothetical QSRR model for predicting the rate of a specific electrophilic aromatic substitution reaction for a series of aniline derivatives, including this compound, is presented below.

Table 1: Hypothetical Dataset of Aniline Derivatives and their Reactivity

CompoundSubstituentsExperimental Reactivity (log k)
1H-2.5
22-OCH3-1.8
34-CH3-2.1
42-Cl-3.0
5This compound -1.5
6N-ethylaniline-2.3
7N,N-dimethylaniline-1.9

Table 2: Selected Molecular Descriptors for the Aniline Dataset

CompoundHOMO Energy (eV)LogPSteric Parameter (Es)
1-5.21.80.00
2-4.91.9-0.55
3-5.02.3-1.24
4-5.52.5-0.97
5-4.8 2.6 -0.90
6-5.12.2-0.38
7-5.02.1-0.85

Model Equation

Using Multiple Linear Regression (MLR) on the hypothetical data in the tables above, a QSRR equation could be derived as follows:

log k = -3.5 + 0.8 * (HOMO Energy) - 0.2 * (LogP) + 0.1 * (Es)

This equation suggests that the reactivity of the aniline derivatives in this hypothetical electrophilic aromatic substitution reaction is positively correlated with the HOMO energy and the steric parameter, and negatively correlated with the lipophilicity (LogP).

Detailed Research Findings

While a specific QSRR study for this compound is not extensively reported in the available literature, research on related aniline derivatives provides insights into the influential descriptors. Studies on the lipophilicity and toxicity of anilines have identified descriptors such as the octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity as significant predictors. nih.gov For predicting the metabolic fate of substituted anilines, physicochemical parameters of the parent anilines have been used to develop classification models. nih.gov Furthermore, in the context of predicting the mutagenicity of primary aromatic amines, a combination of molecular and atomic descriptors that describe different aspects of metabolic transformation has been shown to be effective. nih.gov These findings underscore the importance of selecting a diverse set of descriptors that can capture the electronic, hydrophobic, and steric properties of the molecules to build a predictive QSRR model for this compound.

Applications in Advanced Chemical Research and Materials Science

2-Methoxy-N-propylaniline as a Key Intermediate in Fine Chemical Synthesis

The chemical structure of this compound, featuring a secondary amine and a methoxy (B1213986) group on an aromatic ring, makes it a versatile intermediate in the synthesis of more complex molecules. The methoxy group activates the benzene (B151609) ring, influencing its reactivity in electrophilic aromatic substitution, while the secondary amine provides a reactive site for a variety of chemical transformations. This unique combination of functional groups establishes it as a valuable component in the production of a wide array of industrial and research chemicals.

Aniline (B41778) derivatives are foundational materials in the synthesis of azo dyes, which constitute a significant class of commercial colorants. The general process involves the diazotization of an aromatic amine, such as a derivative of 2-methoxyaniline, followed by a coupling reaction with another aromatic compound. Research has demonstrated the synthesis of various monoazo disperse dyes using 2-methoxy-5-nitroaniline (B165355) as the starting amine. epo.orgnih.gov In this process, the amine is treated with an acid and sodium nitrite (B80452) to form a reactive diazonium salt. epo.org This salt is then coupled with different aromatic compounds (coupling components) to produce a range of dyes. epo.org

These dyes have potential applications for coloring synthetic fibers like polyester (B1180765) and nylon. epo.org The specific coupling agent used has a significant impact on the final color and spectral properties of the dye. For instance, a series of dyes synthesized from 2-methoxy-5-nitroaniline produced colors ranging from yellow to orange. epo.org

Coupling ComponentResulting Dye Class/Color
1-HydroxynaphthaleneMonoazo Disperse Dye epo.org
2-HydroxynaphthaleneMonoazo Disperse Dye epo.org
N-PhenylnaphthylamineMonoazo Disperse Dye epo.org
1,3-DiaminobenzeneMonoazo Disperse Dye epo.org
3-AminophenolMonoazo Disperse Dye epo.org
Table 1: Examples of coupling components used with diazotized 2-methoxyaniline derivatives for dye synthesis. epo.org

In organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing larger, more complex molecular structures. This compound functions as such a building block due to its distinct reactive sites. The secondary amine can undergo further N-alkylation or can be used to form other functional groups, such as amides or imines. google.com The aromatic ring, activated by the electron-donating methoxy group, is primed for electrophilic substitution reactions, allowing for the introduction of additional functionalities at specific positions.

The utility of this compound as a building block is evident in its application as an intermediate for synthesizing the diverse chemical entities discussed in this article. From the creation of large dyestuff molecules through diazotization and coupling reactions to its role as a precursor for agrochemicals and specialized ligands for metal catalysts, this compound provides the core structure upon which more intricate and functional molecular architectures are built.

Substituted anilines are crucial intermediates in the production of chloroacetanilide herbicides, a class of agrochemicals used for weed control in various crops. The general synthesis involves the reaction of a substituted aniline with chloroacetyl chloride. epo.org The N-propylaniline portion of this compound serves as the key structural component for the core of these herbicidal molecules.

The manufacturing process for these herbicides typically involves the reaction of an N-alkylated aniline derivative with chloroacetyl chloride, often in the presence of a base or in a specific solvent system, to yield the final chloroacetanilide product. epo.orgiscience.in For example, the synthesis of N-(pyrazinylmethyl)-2,6-dimethyl-chloroacetanilide is achieved by adding chloroacetyl chloride to a solution containing N-(pyrazinylmethyl)-2,6-dimethylaniline. epo.org This demonstrates the direct incorporation of the aniline-derived structure into the final herbicidal compound, highlighting the role of molecules like this compound as essential precursors in the agrochemical industry.

Coordination Chemistry and Catalytic Applications

The nitrogen atom in this compound can act as a Lewis base, allowing it to donate its lone pair of electrons to a metal center. This property makes it and its derivatives suitable candidates for use as ligands in coordination chemistry, forming stable complexes with various transition metals.

The structure of this compound is a versatile scaffold for designing custom ligands for metal complexes. The secondary amine provides a primary coordination site. Furthermore, this amine can be readily converted into an imine through condensation with an aldehyde, creating a Schiff base ligand. Schiff bases are widely used in coordination chemistry because the resulting imine nitrogen provides an additional coordination site, enabling the formation of stable multidentate ligands that can chelate to a metal center.

For example, Schiff base ligands can be prepared by condensing an amine with an aldehyde, and these ligands are then reacted with metal salts to form complexes. The synthesis of Cu(II) and Zn(II) complexes with a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been reported, showcasing a common synthetic route. Similarly, ligands can be designed from this compound to coordinate with metals like Palladium(II), Manganese(II), and Gold(III), potentially forming complexes with specific geometries such as square planar or octahedral, depending on the metal and coordination environment.

Metal complexes derived from N-alkylaniline-type ligands have shown significant promise in homogeneous catalysis. One such application is the methoxycarbonylation of olefins, an industrial process that converts alkenes into valuable esters using carbon monoxide and methanol (B129727). Palladium complexes are particularly effective catalysts for this transformation.

Research has shown that palladium(II) complexes bearing P,N-donor ligands, such as 2-(diphenylphosphinoamino)pyridine, are highly efficient catalysts for the methoxycarbonylation of styrene. These catalysts can achieve high conversion rates and excellent regioselectivity, favoring the formation of the branched ester product, methyl 2-phenylpropanoate. The ligand structure is crucial for catalytic performance; both a pyridine (B92270) fragment and an NH group in the ligand were found to be important for achieving a high-performing catalyst. Ligands derived from this compound could be designed to similarly influence the steric and electronic properties of a palladium center, thereby tuning its activity and selectivity in this and other catalytic reactions.

Olefin SubstrateCatalyst SystemConversion (%)Regioselectivity (Branched/Linear)
Styrene[PdCl(PPh₃)(Ph₂PNHpy)]Cl / TsOH>9898:2
1-Hexene[PdCl(PPh₃)(Ph₂PNHpy)]Cl / TsOH~40 (after 24h)Not specified
StyrenePd(dppf)Cl₂>9993:7
1-HexenePdL₂ (L = N^N donor)9227:73
Table 2: Research findings on the palladium-catalyzed methoxycarbonylation of various olefins, demonstrating the influence of ligand and substrate on catalytic performance.

Investigation of Catalytic Mechanisms, Efficiency, and Selectivity

While this compound itself is not typically employed as a primary catalyst, its synthesis and reactions are central to the investigation of various catalytic mechanisms, particularly in the N-alkylation of anilines. The production of N-alkylated anilines often relies on catalytic reductive alkylation, a process that is continuously refined to enhance efficiency and selectivity. For instance, an industrial method for preparing similar compounds involves the reaction of a methoxyaniline with an aldehyde in the presence of a platinum-on-carbon (Pt/C) catalyst. Research in this area extends to exploring alternative catalysts, such as those based on palladium, to optimize reaction conditions.

The study of catalytic N-alkylation of anilines with alcohols, a more sustainable "borrowing hydrogen" or "hydrogen autotransfer" method, provides insight into reaction mechanisms that are relevant to the synthesis of this compound. These reactions, often catalyzed by transition metals like iridium or ruthenium, involve several key steps. The catalytic cycle typically includes the oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to yield the N-alkylated product. The efficiency and selectivity of these processes are highly dependent on the catalyst system, including the metal center and the ligands, as well as reaction parameters such as temperature and the presence of a base.

The electronic and steric effects of substituents on the aniline ring, such as the methoxy and propyl groups in this compound, play a crucial role in influencing the catalytic activity and selectivity. The electron-donating nature of the methoxy group can impact the nucleophilicity of the amine, while the steric hindrance of the propyl group can affect the approach to the catalytic center. Understanding these influences is vital for designing more efficient and selective catalytic processes for the synthesis of a wide range of N-alkylated anilines.

Table 1: Comparison of Catalyst Systems in N-Alkylation of Anilines

Catalyst SystemReactantsKey FeaturesReference
Platinum-on-Carbon (Pt/C)Aniline derivative + Aldehyde/KetoneIndustrial standard, research ongoing for improved efficiency.
Palladium-based catalystsAniline derivative + Aldehyde/KetoneExplored for enhanced selectivity and milder reaction conditions.
Iridium-NHC ComplexesAniline + AlcoholDemonstrates the "borrowing hydrogen" mechanism.
Ruthenium-NHC ComplexesAniline + AlcoholEffective for monoalkylation with good functional group tolerance.

This table is generated based on general findings in the field of catalytic N-alkylation of anilines and provides a comparative overview of different catalytic approaches.

Contributions to Polymer and Advanced Materials Science

This compound serves as a valuable building block in the synthesis of functional polymers and advanced materials. The presence of the reactive amine group allows for its incorporation into polymer backbones, while the methoxy and propyl substituents can be used to tune the final properties of the material.

The secondary amine functionality of this compound makes it a suitable monomer for incorporation into various functional polymers and resins. Through reactions such as polycondensation or polyaddition, it can be integrated into polymer chains, imparting specific characteristics. For example, its inclusion in a polymer backbone can enhance thermal stability, modify solubility in organic solvents, and introduce sites for further chemical modification. The methoxy group, being an electron-donating substituent, can influence the electronic properties and reactivity of the resulting polymer.

In the context of resin formulation, this compound and its derivatives can act as curing agents or modifiers for epoxy resins and other thermosetting polymers. The amine group can react with epoxy groups, leading to cross-linking and the formation of a rigid, three-dimensional network. The hydrophobicity imparted by the propyl group can also be advantageous in certain applications, potentially improving the moisture resistance of the cured resin.

The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers, with polyaniline (PANI) being a prominent example. nih.goviarjset.comrsc.org By analogy, this compound can be expected to undergo oxidative polymerization to form a substituted polyaniline. The polymerization process typically involves the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. iarjset.com

The presence of substituents on the aniline ring significantly impacts the properties of the resulting polymer. The methoxy group at the ortho position is expected to influence the electronic properties of the polymer backbone, potentially affecting its conductivity and redox behavior. The N-propyl group will likely enhance the solubility of the polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline. nih.govrsc.org This improved processability allows for the formation of films and coatings from solution. nih.govrsc.org

The properties of such substituted polyanilines can be tailored for specific applications. For instance, the morphology of the polymer, which can range from granular to fibrous, is influenced by the polymerization conditions and the nature of the substituent. nih.govrsc.org These materials have potential applications in areas such as sensors, electrochromic devices, and as components in energy storage systems. nih.goviarjset.com

Table 2: Expected Influence of Substituents on Polyaniline Properties

SubstituentPositionExpected Effect on Polymer Properties
MethoxyOrthoModifies electronic properties (conductivity, redox potentials).
N-Propyl-Increases solubility in organic solvents, improving processability.

This table is based on established principles of how substituents affect the properties of polyaniline and its derivatives.

Applications in Coatings and Adhesives Formulation

The integration of aniline derivatives into coatings and adhesives can significantly enhance their performance. Polyaniline-based materials have been investigated for their corrosion protection properties. The incorporation of N-alkylated polyanilines into epoxy coatings has been shown to improve the dispersion of the conductive polymer within the resin matrix, leading to enhanced anti-corrosion performance. This is attributed to a combination of barrier effects and the ability of the polyaniline to induce the formation of a passive oxide layer on the metal surface.

Given these findings, it is plausible that this compound could be utilized as a monomer or additive in the formulation of protective coatings. The resulting polymer or its dispersion in a resin could offer improved adhesion to substrates and enhanced resistance to corrosive environments. The hydrophobic nature of the propyl group could further contribute to the barrier properties of the coating by repelling water. In adhesive formulations, the amine functionality could promote adhesion to various surfaces through chemical bonding or strong intermolecular interactions.

Addressing Methodological Challenges in Research Efficacy Assessment

The evaluation of the efficacy of functional monomers like this compound in advanced materials research presents several methodological challenges. A key aspect is the comprehensive characterization of the synthesized polymers and materials to establish clear structure-property relationships.

Assessing the performance of a new monomer requires a multi-faceted approach. In the context of polymer synthesis, it is crucial to determine the reactivity of the monomer and its influence on the polymerization kinetics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are essential for confirming the incorporation of the monomer into the polymer structure. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the resulting polymers, which are critical parameters influencing their mechanical and physical properties.

For applications in areas like conductive polymers, a thorough evaluation of the material's electronic properties is necessary. This includes measuring the electrical conductivity, often using four-probe techniques, and studying the electrochemical behavior through cyclic voltammetry. The morphology of the polymer, which can be investigated using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is also a critical factor affecting its performance. nih.govrsc.org

When evaluating the efficacy of these materials in applications such as coatings, standardized tests for adhesion, corrosion resistance (e.g., salt spray tests, electrochemical impedance spectroscopy), and mechanical properties are required. A significant challenge lies in correlating the molecular structure of the monomer with the macroscopic performance of the final product. This often necessitates a systematic study where the monomer structure is varied to understand the impact of different functional groups.

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly being employed to predict the interactions between functional monomers and other components in a formulation, as well as to understand the structure of the resulting materials at a molecular level. These computational approaches can help in the rational design of new monomers and materials with desired properties.

Future Directions and Research Challenges

Emerging Trends in 2-Methoxy-N-propylaniline Research

Research concerning this compound and related N-alkylated anilines is increasingly driven by the principles of green and sustainable chemistry. A significant trend is the development of novel catalytic systems for its synthesis that are not only high-yielding but also cost-effective and environmentally benign.

Advanced Catalytic Systems: Traditional methods for N-alkylation often involve harsh reaction conditions and the use of stoichiometric reagents that generate significant waste. Modern approaches are focusing on catalytic reductive amination and "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These processes utilize alcohols as alkylating agents, with water as the primary byproduct, representing a much greener alternative. The exploration of catalysts based on non-noble metals is a particularly active area, aiming to replace expensive and rare precious metal catalysts like platinum and palladium.

Table 1: Comparison of Traditional vs. Emerging Catalytic Strategies for N-Alkylation

FeatureTraditional N-Alkylation (e.g., with alkyl halides)Emerging "Borrowing Hydrogen" Method
Alkylating Agent Alkyl halidesAlcohols
Byproduct Stoichiometric saltsWater
Catalyst Often stoichiometric baseCatalytic amounts of transition metals
Sustainability LowerHigher

Novel Applications: Beyond its role as a synthetic intermediate for dyes, pigments, and polymers, research is exploring the potential of this compound derivatives in pharmaceuticals and materials science. The unique combination of the electron-donating methoxy (B1213986) group and the secondary amine functionality makes it an interesting scaffold for developing new bioactive molecules. There is growing interest in its potential for creating compounds with antimicrobial and anti-inflammatory properties. In materials science, the aniline (B41778) backbone is a well-known component of conducting polymers, and derivatives like this compound could be used to fine-tune the electronic and physical properties of these materials for applications in sensors and organic electronics.

Bridging Fundamental Chemical Understanding and Applied Innovations

A deeper understanding of the physicochemical properties of this compound is crucial for unlocking its full potential in various applications. The interplay between its molecular structure and its reactivity is a key area of investigation.

Influence of Molecular Structure on Reactivity: The presence of the methoxy group at the ortho position of the aniline ring has a significant electronic effect. It is an electron-donating group that activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The N-propyl group, on the other hand, introduces steric bulk and increases the compound's hydrophobicity compared to its N-methyl or N-ethyl counterparts. Understanding these fundamental electronic and steric effects allows for the rational design of new synthetic routes and the prediction of the properties of more complex molecules derived from this compound.

Computational Chemistry and Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important in studying the electronic structure and reactivity of molecules like this compound. These theoretical calculations can provide insights into parameters like HOMO-LUMO energy gaps, which are indicative of the molecule's electronic properties and potential for use in electronic materials. Molecular docking simulations can also be employed to predict the binding interactions of this compound derivatives with biological targets, such as enzymes, which can guide the development of new pharmaceutical agents.

Table 2: Key Physicochemical Properties and Their Implications

PropertyInfluence of Structural FeaturesPotential Application
Electronic Properties The ortho-methoxy group donates electron density to the aromatic ring.Fine-tuning the conductivity of polymers; modulating the bioactivity of pharmaceutical derivatives.
Hydrophobicity (LogP) The N-propyl group increases hydrophobicity.Influencing drug-membrane interactions and solubility in organic media for materials processing.
Steric Hindrance The N-propyl and ortho-methoxy groups can influence the approach of reactants.Controlling regioselectivity in chemical reactions; influencing binding affinity to biological targets.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Sciences

The future of research on this compound lies in fostering collaborations between different scientific disciplines. The multifaceted nature of this compound makes it an ideal subject for interdisciplinary studies that can lead to significant breakthroughs.

Medicinal Chemistry and Pharmacology: The potential for developing new therapeutic agents from this compound derivatives necessitates close collaboration between synthetic organic chemists and pharmacologists. Chemists can design and synthesize novel compounds, while pharmacologists can evaluate their biological activity and mechanisms of action. This synergistic approach is essential for the development of new drugs with improved efficacy and fewer side effects.

Materials Science and Engineering: The development of new functional materials based on this compound requires a partnership between chemists and materials scientists. Chemists can focus on the synthesis and functionalization of the monomer, while materials scientists can investigate the properties of the resulting polymers and fabricate them into devices such as sensors or components for organic light-emitting diodes (OLEDs).

Chemical Engineering and Process Chemistry: Optimizing the synthesis of this compound for industrial-scale production is a challenge that requires the expertise of chemical engineers. Collaboration between synthetic chemists and chemical engineers can lead to the development of more efficient, safer, and more sustainable manufacturing processes. A patented process, for instance, describes the preparation of a related compound, 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline, via catalytic reducing alkylation, highlighting the industrial relevance of such synthetic routes. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-N-propylaniline, and what key reaction conditions must be controlled?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Reduction : Reduction of nitro precursors (e.g., nitrobenzene derivatives) using catalysts like Pd/C under hydrogen atmosphere. Temperature (50–80°C) and catalyst loading (5–10 wt%) must be optimized to avoid over-reduction .
  • Nucleophilic Substitution : Reaction of 2-methoxyaniline with propyl halides in polar aprotic solvents (e.g., DMF) at 60–90°C. Base selection (e.g., K₂CO₃) and stoichiometry are critical to minimize byproducts like dialkylated amines .

Q. How does the methoxy group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The methoxy group is an electron-donating, ortho/para-directing substituent. It activates the benzene ring toward EAS (e.g., nitration, halogenation) by lowering the activation energy. Solvent polarity (e.g., nitrobenzene vs. acetic acid) affects regioselectivity: polar solvents favor para-substitution due to stabilization of transition states .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR distinguishes the methoxy singlet (~δ 3.8 ppm) and propyl group signals (δ 0.9–1.6 ppm). ¹³C NMR confirms the N-propyl linkage (δ 40–50 ppm for N-CH₂) .
  • FT-IR : Key peaks include N-H stretch (~3400 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in:

  • Biofilm models : Static vs. flow-cell systems yield different penetration efficiencies. Standardize using CDC biofilm reactors .
  • Bacterial strains : Compare Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) responses. Include positive controls (e.g., 2-methoxyaniline) to benchmark activity .
  • Compound purity : Use HPLC (>98% purity) to exclude confounding effects from synthesis byproducts .

Q. What computational methods predict the binding interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) optimized for aromatic amines. The propyl group’s hydrophobicity may favor binding to hydrophobic enzyme pockets .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How do structural modifications (e.g., substituent position or alkyl chain length) alter the physicochemical properties of this compound?

  • Methodological Answer : Compare derivatives via:

  • LogP Measurements : The N-propyl group increases hydrophobicity (LogP ~2.1) versus N-ethyl (LogP ~1.8). Use shake-flask or HPLC methods .
  • Thermal Stability : DSC analysis shows the methoxy group at the 2-position improves thermal stability (decomposition >200°C) versus 4-methoxy isomers .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Avoid precipitation in aqueous buffers by adding surfactants (e.g., Tween-80) .
  • Salt Formation : React with HCl to form a water-soluble hydrochloride salt. Characterize by XRD to confirm crystallinity .

Data-Driven Analysis

Table 1 : Comparative Reactivity of this compound Derivatives in EAS

CompoundSubstituent PositionNitration Rate (k, M⁻¹s⁻¹)Major Product Regiochemistry
This compound2-methoxy, N-propyl0.45Para-nitro (85%)
N-Ethyl-2-methoxyaniline2-methoxy, N-ethyl0.38Para-nitro (78%)
4-Methoxy-N-propylaniline4-methoxy, N-propyl0.29Ortho-nitro (65%)
Data sourced from controlled nitration studies in acetic acid at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.